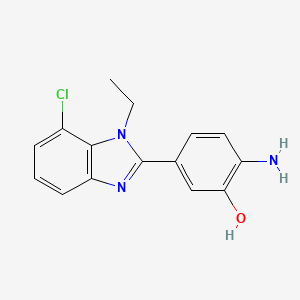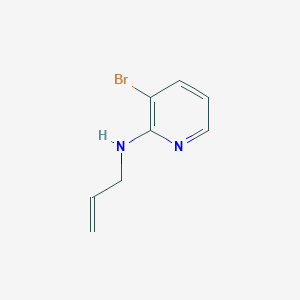
2-Pyridinamine, 3-bromo-N-2-propen-1-yl-
Vue d'ensemble
Description
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Applications De Recherche Scientifique
Proton Transfer Studies
Research on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridines and their bromo derivatives, has unveiled complex behaviors in proton transfer processes. These studies demonstrate the molecules' ability to undergo excited-state intramolecular and intermolecular proton transfer, offering insights into dual luminescence and fluorescence dynamics (Vetokhina et al., 2012). Such phenomena are crucial for understanding chemical reactivity and designing photo-responsive materials.
Crystal Structure Analysis
The detailed crystal and molecular structure analysis of pyridine derivatives, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provides a foundation for understanding intermolecular interactions and the stabilization mechanisms in crystalline materials. These insights are essential for designing new materials with tailored properties (Rodi et al., 2013).
Coordination Chemistry
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively reviewed, highlighting their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). These compounds serve as versatile tools in the development of sensors and switches.
Selective Extraction and Complexation
Studies have shown that pyridine derivatives can selectively extract metals from acidic solutions, offering pathways for the separation of americium from europium, a process critical in nuclear waste management (Kolarik et al., 1999). Additionally, the complexation of cadmium(II) with tetradentate ligands derived from pyridinecarbaldehyde demonstrates the potential for creating metal-organic frameworks and coordination complexes with specific properties (Hakimi et al., 2013).
Synthesis and Antibacterial Activity
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their demonstrated antibacterial activity against a range of bacteria underline the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Propriétés
IUPAC Name |
3-bromo-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMGCWMRABQSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine, 3-bromo-N-2-propen-1-yl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



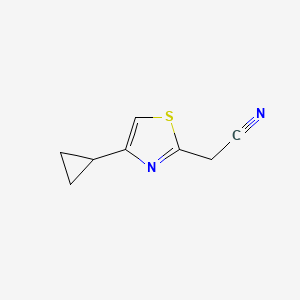
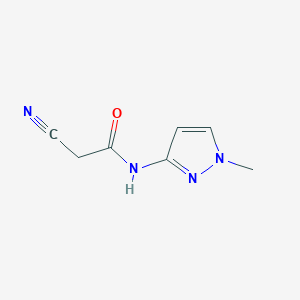
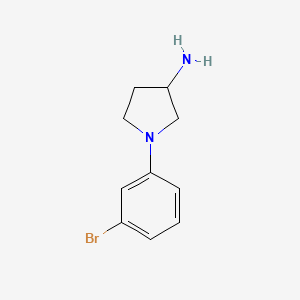
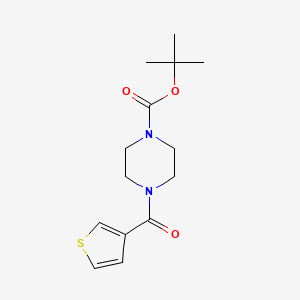

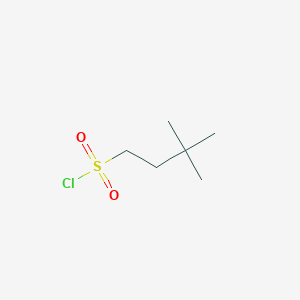
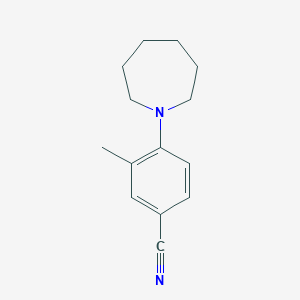
amino}ethan-1-ol](/img/structure/B1530198.png)
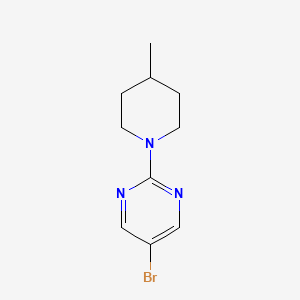
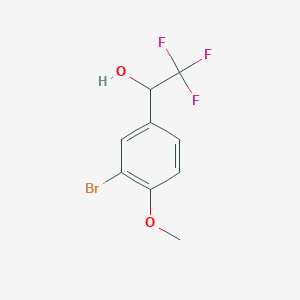
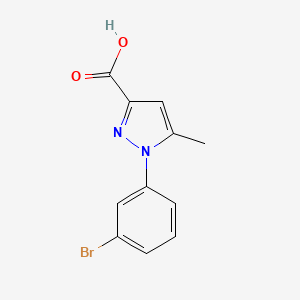
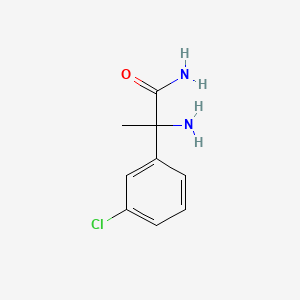
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
